![molecular formula C20H25FN2O B2596419 3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether CAS No. 477870-97-6](/img/structure/B2596419.png)
3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether
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Description
3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether, also known as 4-FPP, is a synthetic small molecule that has been studied for its potential applications in scientific research. 4-FPP is a derivative of the 4-phenylpiperazine (4-PP) class of compounds, which are known for their ability to interact with a variety of receptors in the central nervous system. 4-FPP is an agonist of the serotonin 5-HT2A receptor, which is involved in numerous physiological processes, including mood regulation and cognitive function. In addition, 4-FPP has been studied for its ability to modulate dopamine levels in the brain, and has been shown to have antidepressant and anxiolytic effects in animal models.
Scientific Research Applications
Synthesis of Intermediates for Pharmaceutical Applications
The synthesis and evaluation of intermediates for pharmaceutical applications have been a significant area of research. One study highlights the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research developed a pilot-scale method for its preparation, underscoring the relevance of fluoroalkyl ethers in pharmaceutical manufacturing processes (Qiu et al., 2009).
Development of Chemosensors
Fluoroalkylether compounds, including derivatives like "3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether," have been investigated for their application in chemosensor development. A review on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) indicates the potential of fluoroalkylethers for detecting various analytes due to their high selectivity and sensitivity. This research area focuses on creating advanced detection systems for environmental monitoring, healthcare, and industrial processes (Roy, 2021).
Environmental Analysis and Monitoring
The environmental impact and analysis of fluoroalkylether substances, including those similar to "3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether," have been explored. A review covering the analysis of F-53B, Gen-X, ADONA, and emerging fluoroalkylether substances in environmental and biomonitoring samples discusses their persistence, bioaccumulative, and toxic properties. Such research is crucial for understanding the environmental fate and effects of ether-PFAS, contributing to regulatory efforts and pollution mitigation strategies (Munoz et al., 2019).
Review of Thermophysical Properties
The study of mixtures containing MTBE, TAME, and other ethers with non-polar solvents reviews the thermophysical properties relevant to fuel additives. This research highlights the importance of ethers in improving fuel performance and reducing emissions, indicating the broader applicability of fluoroalkylether compounds in energy and environmental sciences (Marsh et al., 1999).
Medicinal Chemistry and Pharmacology
Phenylpiperazine derivatives, which include the pharmacophoric groups similar to those in "3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether," have been extensively reviewed for their application in medicinal chemistry, particularly in the treatment of CNS disorders. This review underscores the versatility and druglikeness of the N-phenylpiperazine scaffold, suggesting further research fields beyond CNS structures (Maia et al., 2012).
properties
IUPAC Name |
1-[[4-(3-fluoropropoxy)phenyl]methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c21-11-4-16-24-20-9-7-18(8-10-20)17-22-12-14-23(15-13-22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBTUNVZANGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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